molecular formula C9H15NO5 B12098438 8-Oxa-5-azaspiro[3.5]nonane oxalate

8-Oxa-5-azaspiro[3.5]nonane oxalate

Katalognummer: B12098438
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: VMOOTGBWCBNDMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Oxa-5-azaspiro[35]nonane oxalate is a chemical compound with the molecular formula C9H15NO5 It is a spiro compound, meaning it contains a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxa-5-azaspiro[3.5]nonane oxalate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both oxygen and nitrogen atoms. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its desired form.

Analyse Chemischer Reaktionen

Types of Reactions

8-Oxa-5-azaspiro[3.5]nonane oxalate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

8-Oxa-5-azaspiro[3.5]nonane oxalate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 8-Oxa-5-azaspiro[3.5]nonane oxalate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the desired biological or chemical effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Oxa-7-azaspiro[3.5]nonane oxalate
  • 2-Oxa-6-azaspiro[3.5]nonane oxalate

Comparison

Compared to similar compounds, 8-Oxa-5-azaspiro[3.5]nonane oxalate is unique due to its specific ring structure and the position of the oxygen and nitrogen atoms. This structural uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for specific applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool for chemists, biologists, and industrial researchers alike. Further studies are needed to fully explore its potential and uncover new applications.

Eigenschaften

Molekularformel

C9H15NO5

Molekulargewicht

217.22 g/mol

IUPAC-Name

8-oxa-5-azaspiro[3.5]nonane;oxalic acid

InChI

InChI=1S/C7H13NO.C2H2O4/c1-2-7(3-1)6-9-5-4-8-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6)

InChI-Schlüssel

VMOOTGBWCBNDMK-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)COCCN2.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.